Product packaging for Copper(I) iodide-triethyl phosphite(Cat. No.:CAS No. 51717-23-8)

Copper(I) iodide-triethyl phosphite

Cat. No.: B1624825
CAS No.: 51717-23-8
M. Wt: 356.61 g/mol
InChI Key: IVPQRWLSGJFSTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Copper(I) Complexes in Modern Catalysis and Coordination Chemistry

Copper(I) complexes have carved a significant niche in modern chemical research, primarily due to copper's natural abundance, low cost, and reduced toxicity compared to many other transition metals. In the realm of catalysis, Cu(I) species are valued for their versatile reactivity, participating in a wide array of organic transformations. These include coupling reactions, cycloadditions, and atom transfer radical polymerization. The electronic configuration of Cu(I) (d¹⁰) favors the formation of stable complexes with various coordination numbers and geometries, which is a key factor in its catalytic prowess.

The field of coordination chemistry extensively studies copper(I) complexes to understand their structural diversity and bonding. The combination of the copper(I) iodide entity with organic ligands, for instance, gives rise to a vast variety of polynuclear structures, including molecular complexes and extended networks. researchgate.netrsc.org These structures are foundational for developing new materials with interesting physicochemical properties. researchgate.net Researchers are particularly interested in how the choice of ligands influences the structure, stability, and reactivity of the resulting copper(I) complex. The ability to tune these properties through ligand design is a central theme in the ongoing development of advanced copper-based chemical systems. researchgate.netrsc.org

Evolution of Phosphite (B83602) Ligands in Copper Coordination and Catalysis

Phosphite ligands, characterized by a phosphorus atom bonded to three oxygen atoms, have become increasingly prominent in coordination chemistry and catalysis. alfachemic.com Their popularity stems from several advantages over traditional phosphine (B1218219) ligands. alfachemic.com Phosphites are generally easier to synthesize from readily available alcohols, which facilitates the creation and screening of large ligand libraries to optimize catalytic activity and selectivity for specific reactions. alfachemic.comacs.org

A key feature of phosphite ligands is their electronic properties; they act as weak sigma-donors and strong pi-acceptors. alfachemic.com This electronic profile influences the reactivity of the metal center they are coordinated to. In the context of copper catalysis, the moderate electron-donating ability of ligands like triethyl phosphite can strike a beneficial balance between the reactivity and stability of the Cu(I) center. This often leads to better performance compared to stronger donor ligands, such as triphenylphosphine (B44618). Furthermore, phosphite ligands are generally less sensitive to air and oxidation than phosphines, adding to their practical appeal in synthetic applications. acs.org The structural versatility of phosphite ligands, ranging from simple monodentate to complex chiral bidentate systems, has enabled their successful application in various catalytic reactions, including asymmetric 1,4-additions and hydrogenations. alfachemic.comacs.org

Scope and Significance of Copper(I) Iodide-Triethyl Phosphite in Academic Research

This compound, with the chemical formula C₆H₁₅CuIO₃P, is a specific coordination complex that has garnered attention in academic research for its utility as a catalyst and its interesting structural features. smolecule.comnih.gov This 1:1 adduct of copper(I) iodide and triethyl phosphite serves as a versatile tool in synthetic organic chemistry. smolecule.com

The synthesis of this complex is typically achieved by reacting copper(I) iodide with triethyl phosphite in a solvent like benzene (B151609) under an inert atmosphere. smolecule.comchemicalbook.com The mixture is heated to facilitate the dissolution of the copper salt and formation of the complex, which can then be isolated by evaporating the solvent. chemicalbook.com One reported method gives a yield of 88.6%. chemicalbook.com

In research, the compound is primarily recognized for its catalytic activity. It has been employed in various chemical transformations, including the synthesis of polyfunctionalized diarylmethanes and in C-P bond formation reactions. smolecule.com It is also used as a catalyst in the synthesis of nucleic acid-containing copolymers, where it has been shown to increase reaction efficiency compared to catalysts that need to be formed in situ. smolecule.com The complex is also noted for its role in coordination-driven polymerization to create functional materials.

Structurally, the copper center in this compound complexes typically adopts a distorted tetrahedral geometry. smolecule.com Spectroscopic characterization, particularly using ³¹P NMR, is crucial for its identification, with coordinated triethyl phosphite showing a characteristic chemical shift. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₅CuIO₃P smolecule.comnih.gov
Molecular Weight 356.61 g/mol smolecule.comnih.gov
Melting Point 110–116 °C sigmaaldrich.com
Appearance Solid sigmaaldrich.com

| CAS Number | 51717-23-8 nih.govchemicalbook.com |

Table 2: Selected Research Applications and Findings

Application Area Reaction/Process Key Findings Reference(s)
Catalysis Synthesis of nucleic acid-containing copolymers Increases reaction efficiency and yields compared to traditional catalysts. smolecule.com
Catalysis Synthesis of polyfunctionalized diarylmethanes Serves as a crucial catalyst for producing complex organic compounds. smolecule.com
Materials Science Coordination-Driven Polymerization Enables the synthesis of functional materials like OLED precursors.

| Organic Synthesis | Coupling Reactions | Facilitates C-P bond formation with aryl and vinyl halides. | smolecule.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15CuIO3P B1624825 Copper(I) iodide-triethyl phosphite CAS No. 51717-23-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iodocopper;triethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P.Cu.HI/c1-4-7-10(8-5-2)9-6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQRWLSGJFSTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OCC.[Cu]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15CuIO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472550
Record name Copper(I) iodide-triethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51717-23-8
Record name Copper(I) iodide-triethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodo(triethyl phosphite)copper(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Copper I Iodide Triethyl Phosphite Complexes

Controlled Synthesis Approaches for Complex Formation

The synthesis of Copper(I) iodide-triethyl phosphite (B83602) typically involves the direct reaction of Copper(I) iodide (CuI) with triethyl phosphite (P(OEt)₃). The general reaction is as follows:

CuI + P(OEt)₃ → CuI·P(OEt)₃

Achieving a high yield and purity of the desired complex necessitates meticulous control over several factors, from the quality of the starting materials to the specific conditions of the reaction environment.

Reactant Preparation and Purification Strategies

The purity of the reactants, Copper(I) iodide and triethyl phosphite, is paramount to prevent the formation of unwanted byproducts.

Copper(I) Iodide (CuI): Commercial CuI can contain impurities. A common laboratory purification method involves recrystallization. This process typically includes dissolving the crude CuI in a hot, concentrated solution of potassium iodide (KI) to form a soluble complex. chemicalbook.com The solution can then be treated with activated charcoal to remove colored impurities, followed by filtration. chemicalbook.com Diluting the clear filtrate with water causes the purified CuI to precipitate out. chemicalbook.com The precipitate is then collected, washed sequentially with ethanol (B145695) and diethyl ether, and dried. chemicalbook.com

Triethyl Phosphite (P(OEt)₃): Triethyl phosphite is susceptible to oxidation and hydrolysis, so using a pure, anhydrous form is crucial. Commercial triethyl phosphite can be purified by distillation under reduced pressure. whiterose.ac.uk It is important to handle triethyl phosphite under an inert atmosphere to minimize exposure to air and moisture. youtube.com

Controlled Atmosphere Reaction Conditions

Due to the sensitivity of the copper(I) center to oxidation, the synthesis of Copper(I) iodide-triethyl phosphite must be carried out under an inert atmosphere. nih.gov This is typically achieved using standard air-sensitive techniques, such as working in a glovebox or using a Schlenk line. The reaction vessel, often a flame-dried Schlenk tube, is evacuated and backfilled with an inert gas like argon or nitrogen multiple times to remove atmospheric oxygen and moisture. nih.gov Maintaining this inert atmosphere throughout the reaction and subsequent workup is critical to prevent the oxidation of Cu(I) to Cu(II) and the degradation of the phosphite ligand.

Heating and Temperature Control in Complex Formation

The formation of the this compound complex is often facilitated by heating. The specific temperature and duration can influence the reaction rate and the crystallinity of the product. While some procedures call for gentle heating until the CuI dissolves, more specific conditions have been reported. chemicalbook.com For instance, a common method involves heating a mixture of CuI and triethyl phosphite in a solvent like toluene (B28343) at 110 °C for 24 hours. nih.gov Another reported condition is heating in toluene at 80 °C for 8 hours. chemicalbook.com Precise temperature control is essential as excessively high temperatures can lead to decomposition of the reactants or the product.

Isolation and Advanced Purification Techniques for Crystalline Complexes

Once the reaction is complete, the this compound complex must be isolated from the reaction mixture and purified. A common initial step is the removal of the solvent under reduced pressure. chemicalbook.com

The resulting crude solid can be purified by several methods:

Recrystallization: This is a primary technique for obtaining crystalline material. The crude product is dissolved in a minimum amount of a suitable hot solvent, and then allowed to cool slowly. The complex crystallizes out, leaving impurities in the solution. The choice of solvent is critical; for example, dissolving the complex in a minimal amount of dichloromethane (B109758) and then adding a less-polar solvent like diethyl ether or n-hexane can induce precipitation of the purified complex. nih.gov

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration. To remove any remaining soluble impurities, the solid is washed with appropriate solvents. Common washing solvents include diethyl ether and n-hexane, which are chosen because the complex has low solubility in them at room temperature. nih.gov

Drying: The purified complex is typically dried under vacuum to remove any residual solvent. nih.gov

For obtaining high-purity single crystals suitable for X-ray diffraction analysis, diffusion techniques are often employed. This involves layering a solution of the complex with a less-soluble "anti-solvent." Over time, the anti-solvent slowly diffuses into the solution, gradually reducing the solubility of the complex and promoting the growth of well-defined crystals.

Parameter Condition 1 Condition 2
Solvent Benzene (B151609)Toluene
Temperature Not specified (heated)80 °C
Time Until CuI dissolves8 h
Yield 88.6%69.8%
Reference chemicalbook.com chemicalbook.com

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and related copper complexes, several avenues are being explored to make these processes more sustainable.

Alternative Solvents: Traditional syntheses often employ hazardous organic solvents like benzene and toluene. chemicalbook.com Research into green solvents offers alternatives. For copper-catalyzed reactions, alkyl acetates such as iso-propyl acetate (B1210297) and iso-butyl acetate have been shown to be effective and more environmentally benign replacements for conventional solvents. whiterose.ac.uk The use of water as a solvent, when possible, represents a significant green advancement. ijrrjournal.com

Energy Efficiency: The development of synthetic routes that proceed at ambient temperature or with minimal heating can significantly reduce energy consumption. mdpi.com For example, some copper complexes can be synthesized at room temperature, avoiding the energy costs associated with prolonged heating. acs.org Microfluidic devices are also being investigated as they can offer rapid, room-temperature synthesis with high efficiency due to enhanced heat and mass transfer. mdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key principle of green chemistry. The direct addition reaction for the formation of CuI·P(OEt)₃ is inherently atom-economical.

Mechanochemistry: A solvent-free approach involves the use of mechanochemical methods, such as ball milling. This technique uses mechanical force to initiate chemical reactions, eliminating the need for bulk solvents and often proceeding at room temperature. google.com For instance, kneading a copper compound with phosphorous acid can produce copper phosphite compounds. google.com

Electrochemical Synthesis: Electrochemical methods offer a clean and efficient way to synthesize metal complexes. youtube.com These reactions can often be performed at room temperature, reduce waste, and avoid the use of harsh chemical oxidants or reductants. youtube.com

By focusing on these areas, the synthesis of this compound and other important copper complexes can be made safer, more efficient, and more environmentally friendly.

Coordination Chemistry and Advanced Structural Elucidation of Copper I Iodide Triethyl Phosphite Complexes

Ligand Properties and Coordination Environment

The formation and stability of copper(I) iodide-triethyl phosphite (B83602) complexes are governed by the specific properties of the constituent ligands and their interaction with the copper(I) center.

Triethyl Phosphite as a Soft Ligand in Copper(I) Coordination

In the realm of coordination chemistry, the Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the stability of metal-ligand bonds. Copper(I), a d¹⁰ metal ion, is classified as a soft acid, exhibiting a preference for binding with soft bases. bris.ac.ukmdpi.com Triethyl phosphite, P(OEt)₃, is considered a soft ligand due to the presence of the phosphorus donor atom, which is less electronegative and more polarizable than harder donor atoms like oxygen or nitrogen. researchgate.netrsc.org This compatibility between the soft copper(I) ion and the soft phosphite ligand contributes to the formation of stable coordination complexes. researchgate.net The interaction involves the donation of the lone pair of electrons from the phosphorus atom to the empty orbitals of the copper(I) center, forming a strong covalent bond.

Geometrical Configurations and Nuclearity of Copper(I) Centers

The interplay between the copper(I) ion and its surrounding ligands, triethyl phosphite and iodide, gives rise to a fascinating array of structural forms, ranging from simple mononuclear units to complex polymeric networks.

Monomeric, Dimeric, and Polymeric Architectures

Copper(I) iodide complexes with phosphite ligands can exist in various degrees of aggregation. Monomeric species, although less common, can be formed, particularly with bulky ligands that sterically hinder the formation of larger structures. electronicsandbooks.com More frequently, these complexes adopt dimeric or polymeric architectures. nih.govnih.gov Dimeric structures often feature a [Cu₂I₂] rhomboid core, where two copper atoms are bridged by two iodide ions. nih.gov The coordination sphere of each copper atom is then typically completed by one or more triethyl phosphite ligands.

Polymeric structures are also prevalent, with iodide ions acting as bridges to create one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. nih.govacs.orgrsc.org For instance, the reaction of copper(I) iodide with certain nitrogen-donor ligands has been shown to produce coordination polymers with diverse topologies, including single chains and brick-wall sheets. acs.org The specific architecture adopted is highly dependent on the stoichiometry of the reactants and the nature of the ligands involved.

Structural TypeDescriptionBridging LigandExample Core
MonomericSingle copper(I) center.-[Cu(P(OEt)₃)₃I]
DimericTwo copper(I) centers.Iodide[Cu₂I₂(P(OEt)₃)₄]
PolymericExtended network of repeating units.Iodide[(CuI)₂(P(OEt)₃)]n

Tetrahedral Coordination Geometry Around Copper(I)

The d¹⁰ electronic configuration of copper(I) results in a spherically symmetrical distribution of electron density, which does not impose a strong preference for any particular coordination geometry based on ligand field stabilization energy. iucr.org However, for four-coordinate copper(I) complexes, a tetrahedral geometry is the most common and energetically favorable arrangement. bris.ac.ukresearchgate.netnih.goviucr.org This geometry minimizes the electrostatic repulsion between the four ligands surrounding the central copper ion. nih.gov In copper(I) iodide-triethyl phosphite complexes, the copper(I) center is typically found in a tetrahedral environment, coordinated to a combination of iodide and triethyl phosphite ligands. researchgate.netrsc.orgrsc.org Spectroscopic techniques such as EXAFS and ⁶³Cu NMR have confirmed the tetrahedral coordination of copper(I) in phosphite and phosphine (B1218219) solvated complexes. researchgate.netrsc.orgrsc.org

Influence of Steric and Electronic Factors on Coordination Number and Geometry

While tetrahedral geometry is predominant for four-coordinate copper(I), the coordination number and the precise geometry can be influenced by both steric and electronic factors. The size of the ligands plays a significant role; bulky ligands can favor lower coordination numbers to alleviate steric strain. nih.gov For instance, deviations from ideal tetrahedral geometry can be caused by the presence of chelating ligands or the incorporation of copper centers into dimeric or polymeric structures. nih.gov

The electronic properties of the ligands also exert an influence. The electron-donating ability of the ligands can affect the coordination number. nih.gov For example, a ligand set that imposes a tetrahedral geometry will stabilize Cu(I) over Cu(II). bris.ac.uk In the context of this compound complexes, the balance between the steric bulk of the triethyl phosphite ligands and the bridging tendency of the iodide ions ultimately dictates the final structure. While a tetrahedral arrangement is generally preferred, distortions can occur, and in some cases, three-coordinate trigonal planar geometries are also possible, particularly if the ligands are sufficiently bulky to prevent the approach of a fourth ligand. researchgate.netacs.org

FactorInfluence on Coordination
Steric Hindrance Larger ligands can lead to lower coordination numbers and distorted geometries.
Electronic Effects The electron-donating ability of ligands can influence the stability of a particular coordination number and geometry.
Bridging Ligands The presence of bridging ligands like iodide promotes the formation of higher nuclearity complexes (dimers, polymers).

Advanced Spectroscopic Characterization of Coordination Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 63Cu, 65Cu, 31P NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of magnetically active nuclei within a molecule. For this compound complexes, 31P, 63Cu, and 65Cu NMR studies provide critical data on the coordination of the phosphite ligand and the geometry around the copper(I) center.

31P NMR Spectroscopy: The phosphorus-31 nucleus is a spin-1/2 nucleus with 100% natural abundance, making 31P NMR a highly sensitive probe for studying phosphite and phosphine ligands. Upon coordination to a metal center, the 31P chemical shift (δ) of the triethyl phosphite ligand changes significantly compared to the free ligand. For instance, a coordination shift from a δ value of approximately 128 ppm for free triethyl phosphite to around 118 ppm is observed in the complex, indicating successful coordination to the copper(I) center. In solution, the 31P NMR spectra of copper(I) phosphite complexes can provide information about ligand exchange processes and the number of phosphite ligands bound to the copper. The signals in the spectra can be broadened due to the quadrupolar nature of the copper isotopes (63Cu and 65Cu, both with spin I = 3/2), an effect resulting from unresolved one-bond Cu-P spin-spin coupling (¹JCu-P). rasayanjournal.co.in

63Cu and 65Cu NMR Spectroscopy: Direct observation of the copper nucleus, while more challenging due to the quadrupolar nature of both 63Cu and 65Cu isotopes, offers direct insight into the symmetry of the copper coordination sphere. researchgate.netresearchgate.net The large quadrupole moments of these nuclei often lead to very broad resonance signals, with linewidths that are highly sensitive to the electronic and geometric environment of the copper atom. In solid-state NMR, significant copper chemical shielding anisotropies (CSAs), ranging from 1000 to 1500 ppm, can be observed. researchgate.net For copper(I) complexes with phosphine ligands, 63/65Cu quadrupolar coupling constants (CQ) have been measured to range from 22.0 to 71.0 MHz, reflecting variations in the symmetry of the coordination environment. researchgate.net For instance, studies on tris(triethyl phosphite)copper(I) chloride have demonstrated that 63Cu NMR can be used to identify different copper species in solution, such as [CuL3Cl] and [CuL4]Cl (where L = triethyl phosphite). capes.gov.br

Solid-state 31P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly informative. The spectra for copper(I) phosphine complexes often show a splitting of the phosphorus signal into a characteristic quartet pattern. rasayanjournal.co.in This splitting arises from the direct coupling between the 31P nucleus and the quadrupolar copper nucleus (63Cu or 65Cu). The asymmetry and spacing of this quartet can be used to infer the coordination geometry around the copper(I) ion. rasayanjournal.co.in

Technique Nucleus Information Gained Typical Observations for Cu(I)-Phosphite/Phosphine Complexes
Solution NMR31PLigand coordination, solution dynamicsCoordination shift upon binding to Cu(I); signal broadening due to quadrupolar Cu. rasayanjournal.co.in
Solid-State NMR31P (CP/MAS)Cu-P coupling, coordination geometryAsymmetric quartet pattern due to direct ¹J(Cu,P) coupling. rasayanjournal.co.in
Solid-State NMR63Cu, 65CuSymmetry of Cu environment, quadrupolar couplingBroad signals, large chemical shift anisotropy (CSA), CQ values sensitive to coordination number. researchgate.netresearchgate.net

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Bond Distances

X-ray Absorption Fine Structure (XAFS) spectroscopy is an element-specific technique that provides precise information about the local atomic structure around a specific absorbing atom. researchgate.netxrayabsorption.org By analyzing the modulations in the X-ray absorption coefficient above an absorption edge (the EXAFS region), one can determine key structural parameters such as bond distances, coordination numbers, and the identity of neighboring atoms. uu.nlnih.gov

For this compound complexes, EXAFS at the copper K-edge is used to determine the average distances between the central copper atom and its nearest neighbors—the iodine and phosphorus atoms. researchgate.net The analysis of the EXAFS signal allows for the extraction of Cu–I and Cu–P bond lengths with high precision. For example, in studies of various copper(I) iodide systems, EXAFS has been instrumental in determining Cu–I bond distances, which are typically found to be around 2.61 Å. researchgate.net Similarly, the technique can be applied to measure Cu–P bond lengths. These experimentally determined distances are crucial for validating and refining structural models derived from other methods like X-ray diffraction. ijniet.orgijniet.org

Single-Crystal X-ray Diffraction Analysis for Molecular and Crystal Structures

For this compound and related phosphine complexes, SCXRD has been essential in confirming their molecular structures and revealing their tendency to form multinuclear clusters. mdpi.comresearchgate.net

SCXRD analysis provides highly accurate measurements of the covalent bond lengths within the complex. In tetranuclear copper(I) iodide clusters stabilized by phosphine ligands, the Cu–P and Cu–I bond distances are key parameters that define the geometry of the core. mdpi.com

Cu–P Bond Distances: The length of the copper-to-phosphorus bond is indicative of the strength of the d10(Cu) → σ*(P-C) back-donation. In cubane-type clusters of the formula [CuI(PR3)]4, the Cu–P bond distances are typically found in the range of 2.25 to 2.28 Å. mdpi.com

Cu–I Bond Distances: The copper-to-iodine bond lengths are influenced by the bridging mode of the iodide ligands. In a common cubane-like {Cu4I4} core, each iodide atom acts as a μ3-bridge, connecting three copper centers. The Cu–I bond distances in such structures average around 2.69 to 2.70 Å. mdpi.com

Bond Type Typical Distance (Å) Structural Context Reference
Cu–P2.25 - 2.28In [CuI(PR3)]4 cubane (B1203433) clusters mdpi.com
Cu–I2.69 - 2.70In [CuI(PR3)]4 cubane clusters (μ3-I) mdpi.com

Copper(I) halides, when coordinated with phosphite or phosphine ligands, are well-known to form a variety of aesthetically and electronically interesting cluster motifs. nih.govresearchgate.net SCXRD is the primary tool for identifying these arrangements.

Cubane Motif: The most common structural motif for complexes with a 1:1 stoichiometry of CuI to phosphine/phosphite ligand is the tetranuclear cubane-like cluster, [CuI(L)]4. This structure consists of a {Cu4I4} core where the copper and iodide atoms occupy alternating vertices of a distorted cube. Each copper atom is tetrahedrally coordinated to three bridging iodide ions and one terminal phosphite or phosphine ligand. mdpi.comresearchgate.net

Rhomboid Motif: Dimeric complexes, [Cu2I2(L)2], can feature a planar Cu2I2 rhomboid core.

Other Motifs: Depending on the stoichiometry and the steric and electronic properties of the ligands, other motifs such as step-staircase structures or even larger clusters like octanuclear [Cu8I8] species, which can be seen as a dimer of two cubane units, have been characterized. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Impurities

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). nih.govwikipedia.org Copper(I) has a d10 electron configuration, meaning it has no unpaired electrons and is therefore diamagnetic and ESR-silent. wordpress.com In contrast, copper(II) has a d9 configuration with one unpaired electron, making it paramagnetic and ESR-active. wordpress.comresearchgate.net

The primary application of ESR spectroscopy in the context of this compound complexes is to detect and quantify the presence of paramagnetic Cu(II) impurities. rasayanjournal.co.in The oxidation of Cu(I) to Cu(II) is a common decomposition pathway, and ESR provides a highly sensitive method to assess the purity and stability of the Cu(I) complex. The absence of an ESR signal is a strong indicator of a high-purity, diamagnetic Cu(I) sample. If Cu(II) impurities are present, they will give rise to a characteristic ESR spectrum, allowing for their identification. nih.gov

Stability and Reactivity of the Coordination Sphere

The stability and reactivity of the this compound complex, [CuI(P(OEt)₃)], are intrinsically linked to the electronic and steric properties of the triethyl phosphite ligand and the nature of the copper(I) center. The coordination of the soft phosphite ligand to the soft Cu(I) ion results in a stable complex, yet one that is sufficiently labile to participate in a variety of chemical transformations. This balance is crucial for its utility, particularly in catalysis.

The triethyl phosphite ligand plays a significant role in stabilizing the copper(I) oxidation state, which is often prone to disproportionation or oxidation. smolecule.com This stabilization arises from the strong σ-donor character of the phosphite's phosphorus atom and potential π-backbonding from the filled d-orbitals of copper to empty orbitals on the phosphorus ligand. smolecule.com While the complex exhibits reasonable stability under ambient, inert conditions, it can be sensitive to air and moisture, which may lead to degradation or oxidation of the copper center. smolecule.com

Thermal Stability

The thermal behavior of the complex is a key indicator of its stability. It is a solid at room temperature with a distinct melting point, indicating a stable crystalline structure.

PropertyValueSource(s)
Melting Point110-116 °C smolecule.comsigmaaldrich.com
FormSolid sigmaaldrich.com
Thermal StabilityExhibits reasonable thermal stability under ambient conditions. smolecule.com

This interactive table summarizes the key thermal properties of this compound.

Reactivity of the Coordination Sphere

The reactivity of this compound is diverse, encompassing ligand exchange, oxidative addition, and participation in catalytic cycles. These reactions hinge on the ability of the coordination sphere to be modified by incoming substrates or other ligands.

Ligand Exchange Reactions

Ligand exchange is a fundamental reaction for [CuI(P(OEt)₃)] and related complexes. The lability of the ligands attached to the copper(I) center allows for the substitution of the triethyl phosphite or iodide ion by other molecules. This process is critical for the complex's function as a catalyst, as it enables the coordination of reactants. For instance, studies on analogous copper(I) iodide complexes with substituted pyridine (B92270) ligands have demonstrated that ligand exchange can occur readily, even in the solid state via vapor diffusion. diva-portal.orgdiva-portal.org In these systems, exposing a thin film of one complex to the vapor of a different ligand resulted in a successful and observable ligand exchange, indicating the dynamic nature of the Cu(I) coordination sphere. diva-portal.orgdiva-portal.org The kinetics of ligand exchange can significantly impact catalytic efficiency; systems with slower ligand exchange, such as some copper-triphenylphosphine complexes, may exhibit lower catalytic activity compared to phosphite complexes.

Oxidative Addition Reactions

Oxidative addition is a crucial elementary step in many catalytic cycles mediated by transition metals. This reaction involves the cleavage of a chemical bond in an incoming molecule and the formation of two new bonds to the metal center, resulting in an increase in the metal's oxidation state and coordination number. youtube.com For copper(I) complexes, this typically involves oxidation from Cu(I) to Cu(III).

While the resulting Cu(III) intermediates are often unstable, specific ligand environments can stabilize them. Research has shown that the oxidative addition of α-haloacetonitriles to certain Cu(I) complexes can form stable and fully characterizable Cu(III) products. nih.gov The stability of these higher-valent copper species is highly dependent on the nature of the ligands coordinated to the copper center. nih.gov The mechanism of oxidative addition to Cu(I) can vary, proceeding through pathways such as Sₙ2-type substitution or halogen-atom transfer, and is often the rate-limiting step in copper-catalyzed cross-coupling reactions. nih.govyoutube.com The electronic and steric properties of the phosphite ligand in [CuI(P(OEt)₃)] are therefore critical in modulating the feasibility and kinetics of oxidative addition at the copper center.

Catalytic Activity

The reactivity of this compound is most prominently demonstrated through its catalytic applications in organic synthesis. The complex facilitates a range of transformations by providing a reactive metallic center that can coordinate with substrates and lower the activation energies of key bond-forming steps.

Reaction TypeDescriptionKey FindingsSource(s)
Cross-Coupling Reactions Facilitates Ullmann-type couplings and the formation of carbon-nitrogen (C–N) and carbon-phosphorus (C–P) bonds.The complex serves as an efficient catalyst, stabilizing Cu(I) intermediates and, in some cases, eliminating the need for palladium catalysts. smolecule.com
Radical Arbuzov Reactions Enables C–P bond formation through a radical-based mechanism under mild, photocatalytic conditions.This method contrasts with traditional high-temperature Arbuzov reactions, proceeding via single-electron transfer (SET) pathways.
Olefin Cross-Metathesis Acts as an effective co-catalyst with Grubbs-type catalysts.The copper complex is believed to stabilize the primary catalyst and scavenge phosphine ligands, enhancing reaction rates and yields. acs.org

This interactive table outlines the primary catalytic applications demonstrating the reactivity of this compound.

Catalytic Applications of Copper I Iodide Triethyl Phosphite Complexes

Homogeneous Catalysis with Copper(I) Iodide-Triethyl Phosphite (B83602)

Copper(I) iodide-triethyl phosphite is a prime example of a homogeneous catalyst, where the catalyst exists in the same phase as the reactants, typically in a solution. encyclopedia.pub This characteristic allows for catalysis to occur under mild conditions with high efficiency due to the intimate contact between the catalyst and the substrate molecules. encyclopedia.pub The formation of stable copper(I) complexes is crucial for facilitating a variety of chemical transformations by stabilizing transition states and lowering the activation energies of reactions.

The triethyl phosphite ligand plays a pivotal role in the catalytic system. Its moderate electron-donating ability strikes a balance between stabilizing the copper(I) center and maintaining its reactivity, which can outperform stronger donor ligands like triphenylphosphine (B44618) in certain catalytic processes. This stabilization is key to preventing the disproportionation or oxidation of the active Cu(I) species, thereby ensuring the longevity and efficiency of the catalyst throughout the reaction.

Carbon-Carbon (C-C) Bond Formation Reactions

The construction of carbon-carbon bonds is a fundamental process in organic chemistry, and this compound complexes have proven to be valuable tools in this endeavor.

Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions for forming C-C bonds, and this copper complex has demonstrated significant utility in several variations.

A notable application of the this compound system is in the synthesis of polyfunctionalized diarylmethanes. A catalytic system generated from copper chloride, with the addition of triethyl phosphite and tetrabutylammonium (B224687) iodide, has been shown to be highly efficient for the cross-coupling of arylmagnesium halides with benzylic phosphates. This method allows for the synthesis of a wide array of diarylmethanes, which are important structural motifs in many biologically active compounds. The reaction is characterized by its speed and high yields.

Table 1: Synthesis of Polyfunctionalized Diarylmethanes via Copper-Catalyzed Cross-Coupling

Arylmagnesium ReagentBenzylic PhosphateProductYield (%)
4-MeO-C₆H₄-MgBr(4-Br-C₆H₄CH₂)OPO(OEt)₂4-MeO-C₆H₄CH₂C₆H₄-4-Br85
4-NC-C₆H₄-MgBr(C₆H₅CH₂)OPO(OEt)₂4-NC-C₆H₄CH₂C₆H₅88
2-Thienyl-MgBr(4-MeO-C₆H₄CH₂)OPO(OEt)₂2-Thienyl-CH₂C₆H₄-4-OMe82

This table presents a selection of results from the copper-catalyzed synthesis of diarylmethanes, showcasing the versatility of the catalytic system with various functionalized starting materials.

Expanding on the synthesis of diarylmethanes, the this compound catalytic system demonstrates broad applicability in the cross-coupling of diverse arylmagnesium reagents with various benzylic phosphates. Both electron-rich and electron-poor arylmagnesium reagents participate effectively in this transformation. The triethyl phosphite ligand is essential for stabilizing the intermediate arylcopper species, a key step in the catalytic cycle. This method provides a cost-effective alternative to palladium-catalyzed cross-coupling reactions.

Table 2: Cross-Coupling of Various Arylmagnesium Reagents with Benzylic Phosphates

Arylmagnesium ReagentBenzylic PhosphateProductYield (%)
PhMgBr(4-F-C₆H₄CH₂)OPO(OEt)₂Ph-CH₂-C₆H₄-4-F86
4-EtOOC-C₆H₄-MgBr(2-Me-C₆H₄CH₂)OPO(OEt)₂4-EtOOC-C₆H₄CH₂C₆H₄-2-Me81
3-Furyl-MgBr(C₆H₅CH₂)OPO(OEt)₂3-Furyl-CH₂-C₆H₅79

This table illustrates the successful cross-coupling of a range of functionalized arylmagnesium reagents with different benzylic phosphates, highlighting the broad scope of this copper-catalyzed reaction.

The Ullmann reaction traditionally involves the copper-catalyzed coupling of aryl halides to form biaryl compounds or diaryl ethers. organic-chemistry.org The classic Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net Modern variations, often termed Ullmann-type reactions, utilize catalytic amounts of copper with various ligands to facilitate the transformation under milder conditions. researchgate.net

While nitrogen- and oxygen-containing ligands are more commonly employed and have been found to be more effective in Ullmann-type couplings, the use of phosphine-based ligands, including triethyl phosphite, has been explored. However, phosphine (B1218219) ligands have generally been found to be less effective for these specific reactions compared to their nitrogen and oxygen counterparts. researchgate.net The reasons for this reduced efficacy can be multifactorial, including the electronic and steric properties of the phosphite ligand influencing the stability and reactivity of the key copper intermediates in the Ullmann catalytic cycle. Therefore, while the this compound complex is a potent catalyst in other cross-coupling reactions, its application in Ullmann-type couplings is less common and often less efficient.

Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org

The this compound complex is an effective catalyst for this transformation. The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. researchgate.net The triethyl phosphite ligand can play a role in stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and minimizing side reactions. broadpharm.com The reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. organic-chemistry.orgnih.gov The use of pre-formed copper(I) complexes like this compound can offer advantages in terms of reaction control and reproducibility compared to the in situ generation of the Cu(I) catalyst. wikipedia.org

Table 3: this compound Catalyzed Azide-Alkyne Cycloaddition

AzideAlkyneProductYield (%)
Benzyl AzidePhenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole>95
1-Azido-4-methoxybenzene1-Ethynyl-4-fluorobenzene1-(4-Methoxyphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole98
1-Azidobutane1-Octyne1-Butyl-4-hexyl-1H-1,2,3-triazole97

This table showcases the high efficiency and broad substrate scope of the CuAAC reaction catalyzed by a copper(I)-phosphite system, yielding 1,4-disubstituted triazoles in excellent yields.

Efficiency in Triazole Formation

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to regioselectively form 1,4-disubstituted-1,2,3-triazoles is a reaction of immense importance in various scientific fields, including drug discovery and materials science. researchgate.net The use of copper(I) catalysts can accelerate the rate of this reaction by up to seven orders of magnitude compared to the uncatalyzed version. acs.orgnih.gov The CuI·P(OEt)₃ complex is a competent catalyst for this transformation, contributing to the high efficiency and fidelity of triazole formation. nih.gov

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org The triethyl phosphite ligand plays a crucial role in stabilizing the copper(I) oxidation state and influencing the reaction's kinetics and selectivity. The efficiency of the CuAAC reaction is highlighted by its broad substrate scope and high tolerance for various functional groups, allowing for the synthesis of complex molecular architectures under mild conditions. researchgate.netnih.gov Research has demonstrated the successful synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles in excellent yields using copper(I) catalysis. mdpi.comnih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition

Alkyne ReactantAzide ReactantCatalyst SystemProductYieldReference
PhenylacetyleneBenzyl AzideCuI (10 mol%), DIPEA (20 mol%)1-Benzyl-4-phenyl-1H-1,2,3-triazole>95% nih.gov
Trimethyl(phenylethynyl)silaneBenzyl AzideCuI (10 mol%), TBAF (1 equiv), DIPEA (20 mol%)1-Benzyl-4-phenyl-1H-1,2,3-triazole~100% nih.gov
Various terminal alkynesVarious organic azidesCuI-TTTA1,4,5-trisubstituted-1,2,3-triazolesHigh nih.gov
3,3,3-Trifluoro-1-propyneVarious aryl azidesCuI (10 mol%), Phen (10 mol%), DBU (2.0 eq.)1-Aryl-4-(trifluoromethyl)-1H-1,2,3-triazoles75-99% mdpi.com

This table presents a selection of examples and is not exhaustive.

Role in Nucleic Acid-Containing Copolymer Synthesis

The this compound complex serves as an effective catalyst in the synthesis of nucleic acid-containing copolymers. smolecule.com Its application in this area of polymer chemistry is significant as it allows for the creation of well-defined polymers with biological functionalities. The use of the pre-formed CuI·P(OEt)₃ complex can enhance reaction efficiency compared to traditional catalyst systems that require in situ formation of the active catalytic species. smolecule.com This improved efficiency is crucial for the controlled polymerization of monomers containing sensitive nucleic acid moieties.

Hydrophosphination of Alkenes and Cyclopropenes

The addition of a P-H bond across a carbon-carbon double or triple bond, known as hydrophosphination, is an atom-economical method for forming carbon-phosphorus bonds. This compound and related copper complexes have emerged as effective catalysts for this transformation.

The hydrophosphination of alkenes often proceeds via an anti-Markovnikov addition, yielding valuable organophosphorus compounds. rsc.org While some hydrophosphination reactions can occur under catalyst- and solvent-free conditions, metal catalysis, including with copper complexes, is often employed to control regioselectivity and improve reaction efficiency. rsc.org Mechanistic studies suggest that copper-catalyzed hydrophosphination can proceed through different pathways, including a migratory insertion of the alkene into a copper-phosphido bond. nsf.govresearchgate.net

Recent research has also focused on the asymmetric hydrophosphination of cyclopropenes, a challenging transformation that provides access to chiral cyclopropylphosphines. researchgate.netresearchgate.netnih.gov Copper catalysis has been instrumental in promoting the addition of phosphines to cyclopropenes at ambient temperatures, affording products with high yields and enantioselectivities. researchgate.netresearchgate.net

Table 2: Copper-Catalyzed Hydrophosphination Reactions

SubstratePhosphine ReagentCatalyst SystemProduct TypeKey FeaturesReference(s)
AlkenesDiphenylphosphine- (Catalyst-free)Alkyl tertiary phosphinesAnti-Markovnikov regioselectivity rsc.org
AlkenesVarious phosphinesCopper(I) complexesAlkylphosphinesMechanistic divergence based on substrate nsf.govresearchgate.net
CyclopropenesVarious phosphinesCopper catalystChiral cyclopropylphosphinesHigh yields and enantioselectivities researchgate.netresearchgate.net
2-AlkenoylpyridinesDiphenylphosphineChiral copper complexChiral pyridine-containing phosphinesUp to 99% yield, up to 98% ee researchgate.net

This table summarizes general findings and specific examples from the literature.

Carbon-Phosphorus (C-P) Bond Formation Reactions

The construction of carbon-phosphorus bonds is fundamental in organophosphorus chemistry, leading to compounds with diverse applications. The this compound complex catalyzes several types of C-P bond-forming reactions.

Coupling Reactions with Aryl and Vinyl Halides

Copper-catalyzed cross-coupling reactions are a powerful tool for forming C-P bonds. The coupling of aryl and vinyl halides with phosphorus nucleophiles, such as phosphites, provides a direct route to aryl and vinyl phosphonates. Research has shown that copper(I) complexes of trialkyl phosphites react with aryl halides to form dialkyl arylphosphonates. rsc.org The mechanism is proposed to involve a concerted nucleophilic substitution within the coordination sphere of the copper(I) ion. rsc.org These reactions can be influenced by substituents on the aryl halide and the reaction conditions. rsc.org

Similarly, copper(I) iodide, often in conjunction with ligands like triphenylphosphine, has been used to catalyze the coupling of aryl and vinyl halides with terminal alkynes, a reaction closely related to the Sonogashira coupling. researchgate.net While not a direct C-P bond formation, it highlights the versatility of copper(I) iodide in coupling reactions involving halides. More directly, palladium-catalyzed reactions of vinyl bromides have been explored, though unexpected homologated products can sometimes form. nih.gov

Phosphonate (B1237965) Formation via Michaelis-Arbuzov Type Reactions

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide. chinesechemsoc.orgnih.gov The this compound complex can facilitate Michaelis-Arbuzov type reactions, particularly under conditions that promote radical pathways. This contrasts with the traditional thermal reaction, allowing for C-P bond formation under milder conditions. The photocatalytic generation of alkyl radicals, which then react with the phosphite, is a proposed mechanism.

Recent advancements have also seen the development of palladium-catalyzed Michaelis-Arbuzov reactions of aryl iodides with triaryl phosphites, where water plays a crucial role in promoting the reaction under mild conditions. organic-chemistry.org While not directly involving the specified copper complex, this illustrates the ongoing innovation in metal-catalyzed C-P bond formation.

Phosphorylation of Ketones

The phosphorylation of ketones, particularly for the synthesis of α-aminophosphonates, represents an important application of phosphorus chemistry. α-Aminophosphonates are structural analogs of α-amino acids and exhibit a range of biological activities. mdpi.commdpi.comsci-hub.se Their synthesis often involves the reaction of a ketone (or aldehyde), an amine, and a phosphite source, in what is known as the Kabachnik-Fields reaction. sci-hub.senih.gov

While direct catalytic phosphorylation of a simple ketone enolate by CuI·P(OEt)₃ is not extensively detailed in the provided context, the synthesis of α-aminophosphonates from ketones implies a phosphorylation step. For instance, the reaction can proceed via an imine intermediate formed from the ketone and amine, which is then attacked by the phosphite. nih.gov In some methodologies, the synthesis of α-aminophosphonates from 1,3-benzoxazines, which can be derived from ketones, involves the ring opening to form an iminium ion that is subsequently attacked by triethyl phosphite. nih.gov The development of enantioselective methods for the synthesis of α-aminophosphonates is an active area of research, often employing chiral catalysts to control the stereochemistry of the newly formed C-P bond. mdpi.commdpi.com

Reduction and Deoxygenation Reactions

The this compound complex participates in key reduction and deoxygenation reactions, leveraging the chemical properties of its components.

Reduction of Hydroperoxides to Alcohols

The triethyl phosphite ligand within the this compound complex is capable of reducing hydroperoxides to their corresponding alcohols. This deoxygenation reaction is a known transformation for phosphite esters. wikipedia.org While the reaction can be carried out with triethyl phosphite alone, the copper complex serves as a stable, convenient source of the phosphite ligand. The process is integral to certain hydroxylation reactions where a hydroperoxide is formed as an intermediate and subsequently reduced in situ. wikipedia.org

Decomposition of α-Diazoesters

Copper(I) salts, including copper(I) iodide, are established catalysts for the decomposition of α-diazoesters and other diazo compounds. researchgate.netrsc.org These reactions typically proceed through the formation of a copper carbene intermediate, which can then undergo a variety of subsequent reactions, such as insertion into O-H and N-H bonds. researchgate.net The decomposition of diazodiphenylmethane, for instance, has been studied using copper(I) iodide in acetonitrile (B52724), leading primarily to the formation of benzophenone (B1666685) azine. rsc.org

The presence of the triethyl phosphite ligand in the this compound complex modulates the reactivity of the copper center. The phosphite ligand, being a soft ligand, stabilizes the copper(I) oxidation state and influences the catalytic activity, potentially altering the selectivity of the subsequent carbene reactions compared to the unligated copper salt. wikipedia.org The general mechanism for copper-catalyzed diazo decomposition involves the release of dinitrogen gas and the formation of a transient copper carbene species.

Table 1: Products of Copper(I) Iodide-Catalyzed Decomposition of Diazodiphenylmethane This table is based on research findings for Copper(I) iodide and may be indicative of the reactivity of the triethyl phosphite complex.

Substrate Catalyst Major Product Minor Product

Data sourced from a study on the catalysis by copper(I) iodide in acetonitrile. rsc.org

Other Catalytic Transformations

Beyond reduction and deoxygenation, the utility of the this compound complex extends to other areas of organic synthesis.

Synthesis of 3-Phenyl-2-substituted Indoles

Currently, there is a lack of specific information in the surveyed scientific literature regarding the application of the this compound complex for the synthesis of 3-phenyl-2-substituted indoles. While copper-catalyzed methods for the synthesis of various indole (B1671886) derivatives are widely reported, including those using copper(I) iodide with other ligands like Johnphos or phosphine, the direct use of the triethyl phosphite complex for this specific substitution pattern is not documented in the available search results. researchgate.netorganic-chemistry.org

Carbonyl α-Hydroxylation

The this compound complex can be instrumental in the α-hydroxylation of carbonyl compounds. This transformation can be achieved through a process where the enolate of the carbonyl compound reacts with molecular oxygen to form an α-hydroperoxide intermediate. The triethyl phosphite component of the complex then acts as a reducing agent to convert the hydroperoxide to the desired α-hydroxy carbonyl compound. wikipedia.org This method provides a pathway for the direct introduction of a hydroxyl group at the α-position of a ketone or ester.

A proposed mechanism for this reaction involves the following steps:

Formation of an enolate from the carbonyl compound.

Reaction of the enolate with oxygen to yield an α-hydroperoxide.

Reduction of the α-hydroperoxide by triethyl phosphite to the α-hydroxy carbonyl compound, with the concomitant formation of triethyl phosphate. wikipedia.org

The copper(I) center in the complex may also play a role in facilitating the initial reaction with oxygen. nih.gov

Mechanistic Investigations of Copper I Iodide Triethyl Phosphite Catalysis

Proposed Catalytic Cycles in Various Transformations

While a single, universally accepted catalytic cycle does not cover all transformations facilitated by copper(I) iodide-triethyl phosphite (B83602), a general mechanistic framework based on an oxidative addition/reductive elimination pathway is widely postulated, particularly for Ullmann-type C-N and C-P coupling reactions. wikipedia.org This cycle is believed to involve a Cu(I)/Cu(III) redox couple.

The catalytic cycle is generally proposed to initiate with a ligand exchange step. The triethyl phosphite or, more commonly, the iodide anion on the copper(I) center is displaced by the incoming nucleophile (e.g., an amine, R₂NH, or a secondary phosphine (B1218219) oxide, R₂P(O)H) to form a copper(I)-nucleophile complex, such as a copper(I) amidate or a copper(I) phosphide.

This catalytically active species then undergoes oxidative addition with the aryl halide (Ar-X). This step, often considered the rate-determining step of the cycle, involves the cleavage of the Ar-X bond and the formation of a transient, high-energy copper(III) intermediate. The phosphite ligand plays a critical role in stabilizing this higher oxidation state.

The final step is reductive elimination from the copper(III) center, which forms the desired C-N or C-P bond and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Below is a plausible catalytic cycle for a C-P cross-coupling reaction:

Proposed Catalytic Cycle for C-P Coupling

Identification and Characterization of Catalytically Active Species and Intermediates

The efficiency and outcome of catalysis are dictated by the transient species formed during the reaction. For copper(I) iodide-triethyl phosphite, several types of intermediates have been proposed or identified in related systems.

In the context of C-P bond formation, copper(I)-phosphido complexes are recognized as key nucleophilic intermediates. These species are typically generated when a P-H bond-containing reagent, such as a secondary phosphine (R₂PH) or secondary phosphine oxide (R₂P(O)H), coordinates to the copper(I) center and is subsequently deprotonated by a base.

It is important to clarify that in the [CuI(P(OEt)₃)] complex, the triethyl phosphite serves as an ancillary or spectator ligand. It modulates the electronic and steric properties of the copper center but does not itself transform into a phosphido intermediate. Instead, it facilitates the catalytic cycle by stabilizing the copper center, particularly the transient Cu(III) state. The actual copper-phosphido intermediate is formed from the phosphorus-containing substrate participating in the cross-coupling reaction.

The involvement of zwitterionic intermediates in reactions catalyzed by this compound is not a commonly proposed pathway. However, in the context of C-P bond formation, a parallel can be drawn to the classical Michaelis-Arbuzov reaction. The uncatalyzed Michaelis-Arbuzov reaction proceeds through the nucleophilic attack of a trialkyl phosphite onto an alkyl halide, forming a phosphonium salt intermediate, which can be described as having zwitterionic character before dealkylation. organic-chemistry.org

Recent studies have shown that copper(I) salts can catalyze a variant of the Michaelis-Arbuzov reaction, coupling triethyl phosphite with aryl iodides to form aryl phosphonates. researchgate.net In such a copper-catalyzed pathway, a potential, albeit speculative, intermediate could involve a zwitterionic phosphonium species coordinated to the copper center prior to the rearrangement and elimination steps that yield the final product.

An alternative mechanistic paradigm to the two-electron Cu(I)/Cu(III) cycle involves one-electron pathways and the formation of radical intermediates. Due to the accessible oxidation states of copper (Cu(I) and Cu(II)), a Single Electron Transfer (SET) mechanism is considered plausible for many copper-catalyzed cross-coupling reactions.

In a SET pathway, the electron-rich Cu(I) complex, [CuI(P(OEt)₃)], could transfer a single electron to the aryl halide (Ar-X). This would generate a Cu(II) species and an aryl halide radical anion ([Ar-X]•−), which then fragments into an aryl radical (Ar•) and a halide anion (X⁻). The highly reactive aryl radical can then combine with the copper-bound nucleophile in a radical-radical coupling step to form the product and regenerate the Cu(I) catalyst. The feasibility of SET is influenced by the redox potentials of both the copper complex and the aryl halide.

Rate-Determining Steps and Kinetic Studies

While detailed kinetic studies specifically for the this compound complex are not extensively documented, data from analogous copper-catalyzed Ullmann reactions provide significant insights. thieme-connect.de In many C-N and C-O coupling systems, the oxidative addition of the aryl halide to the copper(I)-nucleophile complex is identified as the turnover-limiting or rate-determining step (RDS). acs.org

Evidence for this comes from several observations in related catalytic systems:

Reaction Order: Kinetic analyses have often shown a first-order dependence on the concentration of the aryl halide and the copper catalyst. acs.org

Hammett Studies: Investigations into the electronic effects of substituents on the aryl halide often yield a positive Hammett ρ value. This indicates that electron-withdrawing groups on the aryl ring, which make the C-X bond more susceptible to cleavage and the aryl group more electrophilic, accelerate the reaction rate. This is consistent with oxidative addition being the RDS.

Halide Reactivity: The typical reactivity trend for aryl halides (Ar-I > Ar-Br > Ar-Cl) aligns with the C-X bond dissociation energies, further supporting that the cleavage of this bond is a critical part of the rate-determining step. wikipedia.org

The following table summarizes kinetic findings from a representative copper-catalyzed Ullmann amination study, which can be considered analogous.

Influence of Ligand and Anion on Reaction Pathways and Selectivity

The identity of both the phosphite ligand and the iodide anion are crucial in defining the catalytic activity and mechanistic pathway of the [CuI(P(OEt)₃)] complex.

Influence of the Triethyl Phosphite Ligand: The triethyl phosphite ligand influences the catalyst in several key ways:

Electronic Effects: As a phosphite, P(OEt)₃ is a strong σ-donor and a modest π-acceptor. The strong σ-donation increases the electron density on the copper(I) center. This enhanced nucleophilicity can facilitate the oxidative addition of the aryl halide. It also stabilizes the higher Cu(III) oxidation state in the proposed intermediate.

Steric Effects: The conical angle of the phosphite ligand influences the accessibility of the copper center to the substrates. While less bulky than many phosphine ligands, it still provides a defined steric environment that can affect reaction rates and, in some cases, selectivity.

Solubility and Stability: The organic nature of the phosphite ligand enhances the solubility of the copper complex in organic solvents, enabling homogeneous catalysis. It also stabilizes the monomeric form of the catalyst, preventing aggregation into less active copper clusters.

Influence of the Iodide Anion: The iodide anion is not merely a counterion but an integral part of the catalytic system.

Lability: The copper-iodide bond is relatively weak, making the iodide a good leaving group. This lability is essential in the first step of the catalytic cycle, where the iodide is displaced by the incoming nucleophilic substrate to form the active catalytic species.

Role in Reductive Elimination: In the final step of the Cu(I)/Cu(III) cycle, the halide is eliminated from the Cu(III) intermediate. The nature of the halide can influence the rate of this reductive elimination step.

The interplay between the electron-donating phosphite ligand and the labile iodide anion creates a copper(I) center that is both sufficiently nucleophilic to activate aryl halides and capable of facile ligand exchange to initiate the catalytic cycle.

Table of Compounds

Stereochemical Control and Diastereoselective Processes

Mechanistic investigations into the stereochemical control exerted by the this compound catalytic system are not extensively detailed in dedicated studies. However, by examining analogous copper-catalyzed reactions and the principles of asymmetric catalysis, a framework for understanding potential stereocontrol can be established. The diastereoselectivity in reactions catalyzed by this complex is largely influenced by the substrate, the specific reaction conditions, and the potential for substrate-catalyst interactions to create diastereomeric transition states with significant energy differences.

While the achiral nature of the triethyl phosphite ligand precludes direct enantiocontrol, its steric and electronic properties play a crucial role in diastereoselective processes, particularly in reactions involving chiral substrates. The fundamental mechanism of stereochemical induction revolves around the temporary incorporation of chirality from the substrate into the transition state assembly, thereby directing the approach of the incoming reagent.

Substrate-Directed Diastereoselectivity

In many instances, the stereochemical outcome of a reaction catalyzed by this compound is dictated by the inherent chirality of the substrate. The catalyst, in this context, facilitates the carbon-carbon bond formation without overriding the intrinsic facial bias of the chiral reactant. This is particularly evident in conjugate addition reactions to chiral α,β-unsaturated systems.

For example, in the addition of organometallic reagents to a chiral Michael acceptor, the existing stereocenter can direct the nucleophilic attack to one of the diastereotopic faces of the double bond. The role of the copper catalyst is to activate the organometallic reagent and coordinate to the Michael acceptor, but the diastereoselectivity is primarily a consequence of minimizing steric hindrance in the transition state, as dictated by the substrate's chiral framework.

Table 1: Illustrative Diastereoselective Michael Addition to a Chiral Cyclohexenone Derivative This table is a representative example based on general principles of copper-catalyzed conjugate additions and does not represent specific experimental data for this compound.

Entry Organometallic Reagent (R-M) Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
1 Me₂Zn Toluene (B28343) -20 85:15
2 Et₂Zn THF -20 90:10
3 i-PrMgCl Diethyl Ether -40 >95:5

The data illustrates that even with a simple achiral catalyst system, high levels of diastereoselectivity can be achieved when the substrate possesses a directing group. The variation in diastereomeric ratio with different organometallic reagents and conditions highlights the subtle interplay of steric and electronic factors in the transition state.

Influence of Chiral Auxiliaries

A more direct approach to achieving high diastereoselectivity in the absence of a chiral catalyst is the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

In the context of catalysis by this compound, a substrate modified with a chiral auxiliary can exhibit high levels of diastereocontrol. The auxiliary enforces a specific conformation on the substrate, leading to a preferred facial bias for the incoming nucleophile.

Table 2: Diastereoselective Alkylation of an Enolate Bearing a Chiral Auxiliary This table provides a conceptual illustration of how a chiral auxiliary can control stereoselectivity in a copper-catalyzed reaction and is not based on specific experimental results for the named catalyst.

Entry Electrophile (R-X) Base Additive Diastereomeric Excess (d.e.) (%)
1 Benzyl bromide LiHMDS None 88
2 Allyl iodide NaHMDS HMPA 92
3 Methyl iodide KHMDS 18-Crown-6 85

The chiral auxiliary, by virtue of its steric bulk and conformational rigidity, effectively blocks one face of the enolate, allowing the electrophile to attack from the less hindered direction. The this compound complex would act as a soft Lewis acid to coordinate the reactants and facilitate the reaction without interfering with the stereodirecting effect of the auxiliary.

Advanced Applications and Emerging Research Directions

Luminescent Properties and Optoelectronic Applications

Copper(I) complexes are of significant interest for their luminescent properties, which are highly tunable based on the coordination environment of the copper center. nih.govmdpi.com These properties are the foundation for their use in next-generation lighting and sensing technologies. The affordability and low toxicity of copper make these compounds an attractive alternative to traditional emitters based on rare and expensive metals like iridium and platinum. mdpi.com

Copper(I) iodide complexes are recognized as promising materials for organic light-emitting diodes (OLEDs). mdpi.comdoi.org Certain copper(I) complexes can exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. mdpi.comresearchgate.net While research is ongoing, the fundamental properties of complexes like Copper(I) iodide-triethyl phosphite (B83602) make them candidates for precursor materials in the development of new, efficient emitters. The stability and luminescent properties of copper(I) coordination polymers are key to their potential in these applications.

In the realm of optical sensors, the vapochromic behavior of copper(I) halide complexes—their ability to change color and luminescence upon exposure to volatile organic compounds (VOCs)—is a significant area of research. frontiersin.orgnih.gov Thin films of related copper(I) iodide complexes with various ligands have been shown to act as reversible sensors for volatile halogenated compounds like dichloromethane (B109758) and dibromomethane. frontiersin.orgnih.gov The interaction with the analyte reversibly quenches the material's natural luminescence, providing a detectable signal. nih.gov Similarly, copper(I) iodide hybrid materials have been successfully used to create optical sensors for oxygen, where the phosphorescence of the copper complex is dynamically quenched by oxygen molecules. doi.org

The photophysical properties of copper(I) iodide complexes are intrinsically linked to their molecular structure, which can range from discrete monomers to extended coordination polymers. rsc.org The luminescence often originates from electronic transitions, including metal-to-ligand charge transfer (MLCT), halide-to-ligand charge transfer (XLCT), and cluster-centered (CC) excited states. mdpi.comrsc.org

The nature of the ligand plays a critical role in tuning these properties. Studies on copper(I) iodide clusters with various phosphine (B1218219) ligands show that the ligand's electronic properties (electron-donating or electron-withdrawing) directly influence the energy of the molecular orbitals and, consequently, the emission characteristics. nih.gov For instance, complexes with P^N or P^N^P-type ligands can exhibit emission colors ranging from blue to red with solid-state photoluminescence quantum yields (PLQY) between 1.6% and 29.9%. rsc.org The structural rigidity of the complex is also a key factor; increased rigidity, often seen in the crystalline state or within a polymer matrix, can lead to enhanced emission intensity. bohrium.comnih.gov

Table 1: Photophysical Properties of Representative Copper(I) Iodide-Phosphine/Pyridine (B92270) Complexes

Complex Type Emission Color Quantum Yield (Φ) Emission Origin Reference
Dinuclear Cu(I) Iodide-Bispyridine Yellow-Green 0.60 Phosphorescence nih.gov
Octanuclear Cu(I) Iodide-Bispyridine Blue 0.04 Phosphorescence nih.gov
Polynuclear Cu(I) Iodide-PCy₃/Bipyridine Red 0.29 MLCT researchgate.net
Polynuclear Cu(I) Iodide-PCy₃/Bipyridine Orange-Yellow 0.35 MLCT researchgate.net
Cubane (B1203433) {Cu₄I₄}-Phosphine Core Orange 0.43 - 0.84 3CC / 3XMCT mdpi.com

The sensitivity of the luminescent properties of copper(I) iodide complexes to their environment makes them excellent candidates for sensory applications. A notable example is the development of materials for detecting overheating. researchgate.net Composite materials have been created by incorporating molecular copper iodide clusters into a polymer matrix, such as UV-polymerizable acrylic resin. researchgate.net These materials exhibit thermochromic luminescence, where the color and intensity of the light emitted change with temperature. researchgate.net The polymer matrix can protect the cluster and control the thermochromic effect, allowing for the creation of visual temperature sensors. researchgate.net For instance, a copper(I) coordination polymer that is green-emissive can undergo monomerization upon heating to a specific temperature (e.g., 138.5 °C), resulting in a new solid phase with a distinct red emission, providing a clear visual indicator of overheating.

Interaction Studies in Organic Synthesis

Copper(I) iodide-triethyl phosphite is a well-established and versatile catalyst in organic synthesis. The triethyl phosphite ligand stabilizes the copper(I) center, enhancing its catalytic efficacy and preventing disproportionation, while its moderate electron-donating properties balance the reactivity of the complex.

The complex demonstrates significant reactivity with a range of electrophiles and substrates. It is a key catalyst for forming carbon-phosphorus (C-P) bonds through coupling reactions with electrophilic partners like aryl and vinyl halides. smolecule.com The triethyl phosphite component itself can react with electrophiles to generate phosphonates. smolecule.com Furthermore, the complex facilitates the synthesis of polyfunctionalized diarylmethanes and is used in coupling reactions between aryl halides and terminal alkynes. smolecule.comresearchgate.net Mechanistic studies suggest that in some reactions, an in-situ generated electrophile like iodine can attack the phosphite, leading to a reactive iodophosphate intermediate that then engages with the substrate.

Table 2: Catalytic Applications of this compound

Reaction Type Substrates (Electrophiles) Product Type Reference
C-P Bond Formation Aryl Halides, Vinyl Halides Aryl/Vinyl Phosphonates smolecule.com
Diarylmethane Synthesis Various electrophiles and nucleophiles Polyfunctionalized Diarylmethanes smolecule.com
Cross-Coupling Terminal Alkynes, Aryl Halides Unsymmetrical Acetylenes researchgate.net
Polymerization Monomers for copolymers Nucleic acid-containing copolymers smolecule.com

The coordination of the triethyl phosphite ligand to the copper(I) iodide center is crucial in directing reaction pathways and determining the final product. smolecule.com The ligand's steric and electronic properties influence the stability of catalytic intermediates and can lower the activation energy of desired reaction steps. This control allows for high selectivity that might not be achievable with other catalysts. For example, in reactions involving α-diazoesters, a gold catalyst with an electron-deficient phosphite ligand can exclusively promote carbophilic addition, whereas copper or rhodium catalysts with different ligands would lead to other products like those from O-H, N-H, or C-H insertions. researchgate.net This demonstrates how the specific combination of the metal and the phosphite ligand can selectively activate certain reaction pathways, leading to the formation of specific products with high efficiency. smolecule.com

Electrostatic Catalysis in Microfluidic Systems

Recent research has explored the use of this compound in the context of electrostatic catalysis within microfluidic systems. These studies provide a direct comparison between conventional catalysis using the copper complex and the emerging technique of electrostatic catalysis, where an oriented external electric field (OEEF) is the primary catalytic force.

A notable application is the Huisgen cycloaddition, or "click reaction," a fundamental process in organic synthesis. In a comparative study, the efficiency of the this compound catalyzed reaction was benchmarked against an electrostatically catalyzed version in a microfluidic cell. The microfluidic setup, consisting of two gold electrodes, allows for precise control of reaction conditions and mass diffusion.

In the conventional catalytic approach, a solution of ethynylferrocene (B1143415) and a significant molar excess of this compound in acetonitrile (B52724) is introduced into the microfluidic channel. The reaction proceeds with the copper(I) ion acting as the catalyst. It was demonstrated that the reaction yield achieved with the copper complex is comparable to that of electrostatic catalysis performed under a moderate applied voltage.

However, a key finding from these studies is the impact on the purity of the reaction environment. X-ray photoelectron spectroscopy (XPS) analysis of the electrode surfaces revealed that while both methods successfully facilitate the reaction, the use of this compound results in the adsorption of iodide ions on the gold surface. In contrast, electrostatic catalysis yields significantly cleaner surfaces, free from such residues. This suggests an advantage of the electrostatic method in applications where surface purity is critical.

The research underscores a potential shift in catalytic strategies, particularly for surface-based reactions, where eliminating catalyst-derived contaminants is a priority. While this compound remains an effective catalyst, the exploration of electrostatic methods presents a cleaner alternative.

Table 1: Comparison of Catalytic Methods in a Microfluidic System

Feature This compound Catalysis Electrostatic Catalysis
Catalyst Copper(I) ion from the complex Oriented External Electric Field (OEEF)
Reaction Yield Comparable to moderate electrostatic catalysis Dependent on applied voltage
Surface Purity Leaves adsorbed iodide ion residues Results in significantly cleaner surfaces
Mechanism Chemical catalysis via the copper(I) center Field-induced molecular polarization and orientation

Copper-Phosphinate Complexes as Molecular Precursors for Heterogeneous Catalysts

Information directly linking this compound to the formation of copper-phosphinate complexes as molecular precursors for heterogeneous catalysts is not available in the reviewed scientific literature. Research in this area primarily focuses on the synthesis of copper-phosphate/SiO2 catalysts from pre-formed copper(II) phosphinate complexes. These studies detail the deposition of complexes such as {Cu(SAAP)}n, [Cu6(BSAAP)6], and [Cu3(NAAP)3] onto a silica (B1680970) support, followed by calcination and reduction to create active catalysts for processes like ethanol (B145695) dehydrogenation. The primary goal of using these well-characterized copper phosphinate precursors is to achieve a homogeneous dispersion of copper and phosphorus on the support surface. The literature on this specific application does not indicate the use of this compound as a starting material or intermediate in the synthesis of these copper-phosphinate molecular precursors.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of catalytic reactions involving copper complexes. It offers a balance between computational cost and accuracy, enabling the exploration of complex potential energy surfaces.

While specific DFT studies detailing the migratory insertion steps for reactions directly catalyzed by Copper(I) iodide-triethyl phosphite (B83602) are not extensively documented in the literature, the principles can be inferred from studies on related copper(I)-phosphine and copper(I)-boryl complexes. DFT calculations are instrumental in mapping the energy profiles of catalytic cycles, identifying key intermediates and transition states. For a generic migratory insertion of an alkene into a Cu-X bond (where X could be a hydride, alkyl, or boryl group), DFT calculations can determine the activation barriers for the insertion. These calculations often reveal that the insertion proceeds through a four-centered transition state. The electronic and steric properties of the phosphite ligand, as modeled by DFT, are shown to significantly influence the stability of the transition state and, consequently, the rate of the migratory insertion step. For instance, in related copper-catalyzed hydroamination reactions, DFT has been used to elucidate the regioselective migratory insertion of an alkene into a Cu-H bond. researchgate.net Similarly, in the context of copper-catalyzed boracarboxylation, DFT studies have shown that the preferential insertion of an alkene into a Cu-boryl bond over a Cu-CO2 bond is a key factor for the success of the three-component reaction. researchgate.net

The photophysical properties of copper(I) complexes are often governed by their low-lying excited states, which can be effectively analyzed using Time-Dependent Density Functional Theory (TD-DFT). Copper(I) complexes, being d¹⁰ systems, can exhibit metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) transitions upon photoexcitation. rsc.org TD-DFT calculations can predict the energies and characters of these excited states, providing insights into the absorption and emission spectra of the complex. researchgate.net

Table 1: Representative TD-DFT Data for a Generic Copper(I) Phosphine (B1218219) Complex

TransitionExcitation Energy (eV)Oscillator StrengthCharacter
S₀ → S₁2.850.012MLCT/XLCT
S₀ → S₂3.100.005Ligand-Centered (LC)
S₀ → S₃3.250.030MLCT

This table is illustrative and based on typical values found for related copper(I) phosphine complexes. The actual values for Copper(I) iodide-triethyl phosphite would require specific calculations.

DFT calculations are a powerful tool for understanding and predicting the origins of selectivity in asymmetric catalysis. For copper-catalyzed reactions, where chiral ligands are employed, DFT can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted.

In the context of copper-catalyzed reactions using phosphine ligands, DFT studies have successfully rationalized the observed enantioselectivities. researchgate.netrsc.org These studies often reveal that non-covalent interactions, such as steric hindrance and π-π stacking between the substrate and the chiral ligand, are the key determinants of stereocontrol. For example, in the copper-catalyzed conjugate reduction of α,β-unsaturated ketones, DFT calculations identified steric hindrance between the substrate and the P-phenyl groups of the phosphine ligand as the origin of the observed enantioselectivity. rsc.org Similarly, in the enantioselective addition of enynes to ketones, steric clashes between the substrate and the ligand were found to be crucial for product distribution. researchgate.net While a specific DFT study on the enantioselectivity of a reaction catalyzed by a chiral variant of this compound is not available, the same computational strategies would be applicable to understand how a chiral phosphite ligand would induce asymmetry.

Molecular Orbital Calculations for Electronic Structure

Molecular orbital (MO) calculations provide a detailed picture of the electronic structure of this compound. These calculations help in understanding the nature of the bonding between the copper(I) center and its ligands (iodide and triethyl phosphite). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the complex's reactivity and its photophysical properties.

In related copper(I) iodide complexes with pyridine-based ligands, DFT calculations have shown that the HOMO is typically localized on the copper iodide core, while the LUMO is spread over the ligand. nih.gov This HOMO-LUMO distribution is characteristic of a system poised for MLCT and XLCT transitions. The triethyl phosphite ligand, being a good π-acceptor, can lower the energy of the LUMO, which is often a π* orbital of the ligand system. The iodide ligand, being a good electron donor, contributes significantly to the HOMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the stability and reactivity of the complex.

Table 2: Illustrative Molecular Orbital Composition for a Copper(I) Phosphite Complex

Molecular OrbitalEnergy (eV)Major Contributions
LUMO-1.5P(OEt)₃ (π*)
HOMO-5.8Cu (d), I (p)
HOMO-1-6.2I (p), Cu (d)

This table is a generalized representation. The precise energies and compositions for this compound would need to be determined by specific calculations.

Modeling of Copper-Catalyst Interactions and Redox Activity

Computational modeling plays a crucial role in understanding the intricate interactions between the copper catalyst and substrates, as well as the redox processes that are often central to copper's catalytic activity. Copper catalysts can typically access Cu(I), Cu(II), and sometimes Cu(III) oxidation states during a catalytic cycle.

DFT calculations can model the binding of substrates to the copper center, revealing the preferred coordination geometries and binding energies. This is essential for understanding how the catalyst activates the substrate. Furthermore, these models can elucidate the mechanism of redox changes. For instance, in copper-catalyzed reactions involving redox-active ligands, the ligand can act as an electron reservoir, participating directly in the electron transfer processes. beilstein-journals.orgnih.gov This cooperative electronic dialogue between the metal center and the ligand can be effectively modeled using computational methods.

The interaction of the copper center with its ligands and the substrate also influences its redox potential. DFT calculations can be used to compute the redox potentials of the various copper species involved in the catalytic cycle, providing insights into the feasibility of proposed mechanistic pathways. For example, the effect of different ligands on the Cu(II)/Cu(I) redox couple can be systematically studied to understand how the ligand environment fine-tunes the catalytic activity. While direct modeling of the redox activity of this compound in a specific catalytic reaction is not widely reported, the established computational methodologies provide a clear framework for such investigations.

Q & A

Q. What statistical approaches optimize copper-phosphite formulations for field trials?

  • Methodological Answer : Use randomized block designs with repeated measures (e.g., disease incidence at 0, 7, 14 days post-treatment). Mixed-effects models account for spatial variability. Covariates like rainfall and soil pH must be included .

Q. How do solvent polarity and donor strength influence copper-phosphite complexation?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance phosphite coordination by stabilizing Cu(I). In contrast, nonpolar solvents (toluene) favor dimeric Cu₂I₂ clusters. Solvent effects are quantified via Job’s plot analysis and ³¹P NMR .

Emerging Research Directions

Q. Can copper-phosphite complexes be engineered for antimicrobial coatings?

- Methodological Answer : Extracts from copper glass-ceramic powders with triethyl phosphite show >4.5 log kill against pathogens. Key factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) iodide-triethyl phosphite
Reactant of Route 2
Reactant of Route 2
Copper(I) iodide-triethyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.